Enniatin B Enniatin B Enniatin B is an enniatin obtained from formal cyclocondensation of three N-[(2R)-2-hydroxy-3-methylbutanoyl]-N-methyl-L-valine units. It has a role as an antimicrobial agent.
Enniatin B is a natural product found in Fusarium lateritium, Fusarium acuminatum, and other organisms with data available.
Enniatins are mycotoxins that appear in nature as a mixture of cyclohexadepsipeptides produced by bacteria, fungi, and plants. They may be found in contaminated cereal crops. Enniatins have various biological activities and can act as enzyme inhibitors, antifungal and antibacterial agents, and immunomodulatory substances. (L1965, A3055)
Brand Name: Vulcanchem
CAS No.: 917-13-5
VCID: VC21341473
InChI: InChI=1S/C33H57N3O9/c1-16(2)22-31(40)43-26(20(9)10)29(38)35(14)24(18(5)6)33(42)45-27(21(11)12)30(39)36(15)23(17(3)4)32(41)44-25(19(7)8)28(37)34(22)13/h16-27H,1-15H3/t22-,23-,24-,25+,26+,27+/m0/s1
SMILES: CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C
Molecular Formula: C33H57N3O9
Molecular Weight: 639.8 g/mol

Enniatin B

CAS No.: 917-13-5

Cat. No.: VC21341473

Molecular Formula: C33H57N3O9

Molecular Weight: 639.8 g/mol

* For research use only. Not for human or veterinary use.

Enniatin B - 917-13-5

CAS No. 917-13-5
Molecular Formula C33H57N3O9
Molecular Weight 639.8 g/mol
IUPAC Name (3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
Standard InChI InChI=1S/C33H57N3O9/c1-16(2)22-31(40)43-26(20(9)10)29(38)35(14)24(18(5)6)33(42)45-27(21(11)12)30(39)36(15)23(17(3)4)32(41)44-25(19(7)8)28(37)34(22)13/h16-27H,1-15H3/t22-,23-,24-,25+,26+,27+/m0/s1
Standard InChI Key MIZMDSVSLSIMSC-VYLWARHZSA-N
Isomeric SMILES CC(C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C
SMILES CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C
Canonical SMILES CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C

Chemical Properties and Structure

Enniatin B is a cyclic hexadepsipeptide with the molecular formula C33H57N3O9 and a molecular weight of 639.82 g/mol . Its full IUPAC name is (3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone, though it can be more simply represented in condensed form as cyclo[N(Me)Val-D-OVal-N(Me)Val-D-OVal-N(Me)Val-D-OVal] . This structure consists of three repeating units of N-methyl-valine alternating with D-hydroxyisovaleric acid, forming a cyclic molecule with a hydrophobic exterior and a central cavity that can coordinate with cations.

The unique structure of ENN B enables it to function as an ionophore, forming complexes with various cations and facilitating their transport across biological membranes. This cyclodepsipeptide appears as a white to off-white powder with high solubility in organic solvents such as dichloromethane and methanol .

Biosynthesis of Enniatin B

Enniatin B is biosynthesized by the multifunctional enzyme enniatin synthetase (ESYN1), which possesses both peptide synthetase and S-adenosyl-l-methionine-dependent N-methyltransferase activities . ESYN1 is a large 347-kilodalton protein encoded by the esyn1 gene, first purified and characterized from Fusarium equiseti .

The biosynthesis occurs through a non-ribosomal peptide synthesis mechanism involving multistep condensation reactions. This process requires at least three domains:

  • An adenylation (A) domain for amino acid recognition and activation

  • A peptidyl carrier protein (PCP) domain that transports activated intermediates

  • A condensation domain that catalyzes peptide bond formation

ESYN1 synthesizes enniatins from primary precursors including valine, leucine or isoleucine, D-2-hydroxyisovaleric acid, and S-adenosylmethionine . Interestingly, structural variations in ESYN1, particularly in the amino acid adenylation domain (specifically in the β strand's Asn789-Ala793 and His797-Asp802 portions), determine whether Fusarium species produce only enniatins or both enniatins and beauvericin .

Biological Properties

Antibacterial and Antifungal Activity

Enniatin B exhibits considerable antimicrobial properties, demonstrating activity against various bacteria and fungi. It has been documented to possess antibacterial effects against several human pathogens . Its antibacterial mechanism is largely attributed to its ionophoric characteristics, which disrupt the ion balance across cellular membranes essential for microbial survival.

Additionally, ENN B shows antifungal properties, partially inhibiting spore germination of the plant pathogen Botrytis cinerea . This property, combined with its antibacterial activity, highlights the compound's potential in agricultural applications for crop protection.

Insecticidal Properties

These insecticidal properties further expand the potential applications of ENN B in agricultural pest management, though more research is needed to understand its specificity and mechanism of action against different insect species.

Biochemical Mechanisms of Action

Ionophoric Properties

The primary mechanism of action of ENN B is attributed to its ionophoric characteristics. As an ionophore, ENN B incorporates into cellular membranes, forming dimeric structures that facilitate the transport of monovalent ions, particularly K+ and Na+, across these membranes . This transport is especially significant in mitochondrial membranes, where it affects oxidative phosphorylation by uncoupling the electron transport chain .

Recent research using surface-enhanced infrared absorption spectroscopy and tethered bilayer lipid membranes has revealed that the interaction between ENN B and membranes is highly cation-dependent. Sodium ions (Na+) promote cooperative incorporation of ENN B into membranes via an autocatalytic mechanism mediated by distorted 2:1 EB2:Na+ complexes. Potassium ions (K+) lead to direct but less efficient membrane insertion through the formation of "ideal" EB2:K+ sandwich complexes. In contrast, lithium (Li+), magnesium (Mg2+), and calcium (Ca2+) ions can cause partial extraction of ENN B from the membrane through the formation of "belted" 1:1 complexes .

ENN B also decreases the calcium retention capacity of mitochondria, leading to mitochondrial membrane potential collapse via permeability transition pore opening . This disruption of mitochondrial function contributes significantly to the cytotoxic effects of ENN B.

Enzyme Inhibition

Enniatin B has been shown to inhibit the activity of acyl-CoA:cholesterol acyl transferase (ACAT) . This inhibition could have significant implications for the treatment and prevention of atherosclerosis and hypercholesterolemia. Studies have demonstrated that ENN B exhibits strong hypolipidemic activity in human hepatoma HepG2 cells as a result of ACAT inhibition, inhibition of triglyceride biosynthesis, and reduction of free fatty acid pools in the cells .

Interaction with Transport Proteins

Enniatin B effectively inhibits multidrug efflux pumps, particularly Pdr5p in Saccharomyces cerevisiae, at non-toxic concentrations . This inhibition mechanism differs from its function as an ionophore and may be clinically significant when used in combination with chemotherapeutic drugs.

Furthermore, ENN B interacts with membrane-located ATP-binding cassette (ABC) transporters, especially ABCB1 and ABCG2 transporters . These interactions suggest potential influences on the bioavailability of xenobiotics and pharmaceuticals, which could have important implications for drug-drug interactions and pharmacokinetics of co-administered compounds.

Toxicological Effects

Cytotoxicity

Extensive research has documented the cytotoxic effects of ENN B on various cell lines. Table 1 summarizes some of the cytotoxicity studies performed with ENN B on different cell types.

Table 1: Cytotoxicity of Enniatin B in Various Cell Lines

Cell LineCell TypeAssay MethodExposure Time (h)IC50 (μM)Reference
Caco-2Human colon adenocarcinomaNeutral Red3, 2410.0±3.8–2.1±0.4
Caco-2Human colon adenocarcinomaNeutral Red24, 48, 72>15–1.4±0.2
HepG2Human hepatocarcinomaMTT24, 48No IC50 obtained
CHO-K1Chinese hamster ovaryMTT24, 48, 7211.0±2.65–2.80±0.16
H-4IIERat hepatocarcinomaMTT3, 241–1.5
GLC-4Breast adenocarcinomaMTT722.40±1.53 (ENN mix)
A427Human lung cancerMTT721.61±0.14 (ENN mix)
Balb 3T3Mouse embryo fibroblastATP production24ED50: 8.4±0.76

The cytotoxic effects of ENN B are attributed to several mechanisms, including:

  • Induction of mitochondrial modifications

  • Cell cycle disruption

  • Generation of oxidative stress

  • Promotion of apoptotic cell death

A particularly significant finding is that ENN B can cause lysosomal destabilization, which appears to be an upstream event in its cytotoxicity pathway. This leads to partial translocation of cathepsins into the cytosol, initiating a non-apoptotic cell death pathway with morphological features previously considered necrotic .

Immunotoxicity

Enniatin B has demonstrated immunotoxic effects in animal studies. Research in mice has shown that ENN B can affect the immune system in both males and females, with effects suggestive of a suppressive or inhibiting activity that is particularly evident in males . These immunomodulatory effects add another dimension to the toxicological profile of ENN B and may have implications for immune function in exposed individuals.

In Vivo Studies

Despite extensive in vitro research, relatively few in vivo toxicological studies have been conducted with ENN B. In vivo toxicokinetic trials using pigs have demonstrated a high bioavailability of 91% for ENN B, indicating efficient absorption following oral exposure . Interestingly, studies in mice found no acute toxicity after intraperitoneal administration, although ENN B bioaccumulation in lipophilic tissues was observed .

Based on repeated-dose studies in mice, the EFSA established No Observed Adverse Effect Levels (NOAELs) for ENN B. For female mice, the NOAEL was determined to be 0.18 mg/kg body weight per day, based on histomorphometrical effects on the thymus, uterus, and spleen. In male mice, the NOAEL was higher at 1.8 mg/kg body weight per day, based on enterocyte vacuolization in the duodenum and increased reactive oxygen species and reduced glutathione brain levels .

Membrane Interactions and Cation Dependence

Recent research has provided valuable insights into the interaction between ENN B and biological membranes, particularly focusing on the cation dependence of these interactions. Using advanced techniques such as surface-enhanced infrared absorption spectroscopy, tethered bilayer lipid membranes, and density functional theory-based computational spectroscopy, researchers have discovered that the mechanism of ENN B incorporation into membranes varies significantly depending on the cation present .

With sodium ions (Na+), ENN B demonstrates cooperative incorporation into membranes, following an autocatalytic mechanism mediated by distorted 2:1 EB2:Na+ complexes. In contrast, potassium (K+) and cesium (Cs+) ions facilitate direct but less efficient insertion of ENN B into membranes through the formation of "ideal" EB2:K+ sandwich complexes .

Interestingly, lithium (Li+), magnesium (Mg2+), and calcium (Ca2+) ions can cause partial extraction of ENN B from membranes through the formation of "belted" 1:1 EB:Mz+ complexes. These complexes screen the cationic charge less efficiently, affecting the membrane interaction dynamics . These findings have important implications for understanding the pharmacological and toxicological effects of ENN B in different physiological environments where cation concentrations may vary.

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